methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (MCPTPC) is a novel pyrazole derivative with a wide range of applications in scientific research. It is a highly potent compound with a variety of biological and biochemical activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. MCPTPC has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a valuable building block in the synthesis of heterocyclic compounds. Its derivatives are used in creating a diverse range of structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, due to their unique reactivity. This makes it instrumental in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from various precursors, such as amines and phenols (Gomaa & Ali, 2020).
Cytochrome P450 Isoforms Inhibition
The compound and its related structures have implications in studying cytochrome P450 (CYP) isoforms in human liver microsomes. They are employed to understand the metabolism of drugs and the potential for metabolism-based drug–drug interactions (DDIs), offering insights into the selective inhibition of these enzymes. Such studies are crucial for predicting DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including structures similar to methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, have attracted attention for their anti-inflammatory and antibacterial properties. Their activity is influenced by the position of the trifluoromethyl group on the pyrazole nucleus, with variations leading to different activity profiles. This highlights the compound's potential in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Agent Development
Knoevenagel condensation, involving the synthesis of α, β‐unsaturated ketones/carboxylic acids, has been a significant method in developing biologically active molecules, including anticancer agents. Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could serve as a precursor in these syntheses, contributing to the library of chemical compounds with potential anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
properties
IUPAC Name |
methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMNPQKQXJWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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